2-(3-methyl-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid is a heterocyclic organic compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . This compound is characterized by a pyrazole ring substituted with a methyl group at the 3-position and a propanoic acid moiety at the 2-position. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Scientific Research Applications
2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol . This method provides regioisomeric pyrazoles that can be separated and purified. Another approach involves a palladium-catalyzed four-component coupling reaction of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target proteins . This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid
Uniqueness
2-(3-Methyl-1H-pyrazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid moiety enhances its solubility and reactivity compared to other pyrazole derivatives .
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-4-9(8-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITJIAJNAOGEPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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